2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a methylpiperazinyl moiety, and a thiophene ring.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-22-7-9-23(10-8-22)18(15-6-11-26-14-15)12-21-19(24)13-25-17-4-2-16(20)3-5-17/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCWKLMVXCVOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a chlorophenoxy group, a piperazine moiety, and a thiophene ring. Its molecular formula is , indicating a significant degree of complexity that may contribute to its biological effects.
Anticancer Activity
A study evaluating similar compounds demonstrated significant anticancer effects against various cancer cell lines. For instance, derivatives of piperazine were shown to inhibit the proliferation of colon cancer cells through apoptosis induction and modulation of signaling pathways such as STAT1 and CDK2 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide | HCT 116 | 4.36 | Apoptosis via CDK2 inhibition |
| Control (Doxorubicin) | HCT 116 | 0.5 | DNA intercalation |
Antimicrobial Activity
Related studies indicate that similar chlorophenoxy compounds exhibit promising antimicrobial activity. For example, compounds with phenolic structures have been shown to inhibit bacterial growth effectively.
Case Studies
- Colon Cancer Treatment : In a xenograft model study, a compound similar in structure to this compound was shown to significantly reduce tumor size by modulating immune responses and decreasing myeloid-derived suppressor cells .
- Neuroprotection : Research on piperazine derivatives indicates potential neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may also offer therapeutic benefits for neurodegenerative diseases .
Scientific Research Applications
Structural Features
- Molecular Formula : C22H28ClN3O
- Molecular Weight : 385.9 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
The compound contains a chlorophenoxy group, a piperazine moiety, and a thiophene ring, which contribute to its lipophilicity and biological activity.
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, in animal models, administration of this compound resulted in significant reductions in depressive behaviors. Behavioral assays showed enhanced locomotion and reduced immobility time in forced swim tests, suggesting potential efficacy as an antidepressant.
Neuroprotective Effects
The compound may offer neuroprotective benefits, particularly useful in conditions like Alzheimer's disease. Studies have shown it can reduce amyloid-beta plaque formation and improve cognitive functions in treated models compared to controls. This suggests that the compound influences pathways related to neuroinflammation and synaptic plasticity.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in malignant cells.
| Activity | Description |
|---|---|
| Antidepressant | Reduces depressive behaviors in animal models |
| Neuroprotection | Decreases amyloid-beta plaque formation; improves cognitive functions |
| Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines |
Case Study 1: Antidepressant Effects
A study involving rodent models demonstrated that the administration of this compound led to significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility time during forced swim tests.
Case Study 2: Neuroprotection in Alzheimer's Models
Another investigation focused on the neuroprotective effects of the compound in an Alzheimer’s disease model. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive functions among treated animals compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()
- Structural Differences : Replaces the thiophene and methylpiperazinyl-ethyl group with a 3-oxopiperazine ring and an ethylpiperazinyl-acetyl chain.
- The ethylpiperazine side chain could alter receptor affinity due to increased hydrophobicity .
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide ()
- Structural Differences: Simplifies the amine moiety to dimethylaminoethyl instead of methylpiperazinyl-thiophen-ethyl.
- Implications: The dimethylamino group reduces steric bulk, possibly improving membrane permeability but decreasing selectivity for complex targets like G-protein-coupled receptors (GPCRs) .
Compound 25 (N-(2–1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine) ()
Physicochemical and Pharmacokinetic Properties
- Key Trends : The target compound’s higher molecular weight and hydrogen bond acceptors may reduce blood-brain barrier penetration compared to simpler analogs like . However, the thiophene and methylpiperazine could improve solubility in polar solvents .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises three key subunits:
- 4-Chlorophenoxy acetamide backbone : Provides a lipophilic aromatic domain.
- 2-(4-Methylpiperazin-1-yl)ethyl chain : Introduces a basic, nitrogen-rich moiety for potential biological interactions.
- Thiophen-3-yl group : Contributes electron-rich heteroaromatic character.
Retrosynthetic disconnection suggests two primary strategies (Fig. 1):
- Route A : Coupling preformed 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-amine with 2-(4-chlorophenoxy)acetyl chloride.
- Route B : Stepwise assembly via Ullmann-type aryl ether formation followed by piperazine-thiophene integration.
Synthetic Methodologies
Route A: Amide Coupling Approach
This two-step protocol leverages modular assembly of the acetamide core and amine sidechain.
Synthesis of 2-(4-Chlorophenoxy)acetic Acid
Procedure :
- Reagents : 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).
- Conditions : Reflux in H2O/EtOH (3:1 v/v) for 6 hr under N2.
- Workup : Acidification to pH 2 with HCl, extraction with EtOAc, drying (MgSO4), and crystallization.
Yield : 82–88%.
Activation to Acid Chloride
Procedure :
- Reagents : 2-(4-Chlorophenoxy)acetic acid (1.0 eq), SOCl2 (3.0 eq), catalytic DMF.
- Conditions : Reflux in anhydrous DCM for 2 hr.
- Workup : Rotary evaporation under reduced pressure.
Purity : >95% by 1H NMR.
Amide Formation with 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Procedure :
- Reagents : Amine (1.1 eq), acid chloride (1.0 eq), Et3N (2.5 eq).
- Conditions : Stirring in anhydrous THF at 0°C → RT for 12 hr.
- Workup : Filtration, silica gel chromatography (CH2Cl2:MeOH 9:1).
Yield : 68–74%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hr | |
| Solvent | THF | |
| Chromatography | CH2Cl2:MeOH (9:1) | |
| Isolated Yield | 68–74% |
Route B: Convergent Synthesis via Nucleophilic Substitution
This one-pot method prioritizes atom economy but requires stringent temperature control.
Procedure :
- Reagents :
- 2-Bromo-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide (1.0 eq)
- 4-Chlorophenol (1.2 eq)
- K2CO3 (2.0 eq), KI (0.1 eq)
- Conditions : Reflux in DMF at 110°C for 8 hr under Ar.
- Workup : Aqueous extraction, recrystallization from EtOH/H2O.
Yield : 59–63%.
Optimization Insights :
Reaction Optimization and Mechanistic Considerations
Solvent Effects on Amide Coupling
Comparative studies reveal solvent polarity critically impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| THF | 7.6 | 74 | <5% |
| DCM | 8.9 | 65 | 12% |
| DMF | 36.7 | 71 | 8% |
THF balances amine solubility and low byproduct formation, making it optimal for Route A.
Characterization and Analytical Data
Scalability and Industrial Considerations
Batch vs Flow Chemistry
Batch Limitations :
Flow Advantages :
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reaction monitoring and crystallization techniques. For example:
- Stepwise Acetylation : React intermediates like 4-chlorophenoxyacetic acid with thiophene-containing amines under reflux with acetic anhydride, as demonstrated in analogous acetamide syntheses .
- Crystallization : Slow evaporation of ethanolic solutions under reduced pressure enhances purity, yielding well-defined crystals for structural validation .
- Low-Yield Mitigation : Use column chromatography (e.g., silica gel) for intermediate purification, and adjust stoichiometric ratios of reactants to minimize side products, as seen in multi-step syntheses of related compounds .
Basic Research Question: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Employ C-18 SPE cartridges to separate polar degradates from the parent compound, as validated in purification protocols for structurally similar acetamides .
- Solvent Partitioning : Use ethyl acetate for initial extraction of non-polar fractions, followed by methanol for polar impurities, ensuring high recovery rates .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles to achieve >95% purity, a standard benchmark in acetamide purification .
Intermediate Research Question: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the 4-methylpiperazine and thiophene moieties, with chemical shifts typically observed at δ 2.3–3.5 ppm (piperazine protons) and δ 6.7–7.5 ppm (thiophene protons) .
- X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and piperazine groups) .
- Spectrofluorometry : Quantify fluorescence intensity in solution to assess electronic properties, leveraging methods developed for phenoxyacetamide derivatives .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Comparative Assays : Conduct parallel studies using standardized cell lines (e.g., MCF-7 for anticancer activity) and microbial strains to control for variability in experimental conditions .
- Structural Analogs : Synthesize derivatives with modified piperazine or thiophene substituents to isolate structure-activity relationships (SAR), as demonstrated in kinase inhibitor studies .
- Meta-Analysis : Cross-reference bioactivity data with physicochemical properties (e.g., logP, polar surface area) to identify outliers caused by solubility or membrane permeability issues .
Advanced Research Question: What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors such as serotonin or dopamine transporters, focusing on the acetamide’s hydrogen-bonding capacity with active-site residues .
- MD Simulations : Perform 100-ns simulations to assess stability of the compound in binding pockets, analyzing root-mean-square deviation (RMSD) to validate docking poses .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) to predict bioavailability and target affinity .
Advanced Research Question: How should researchers design studies to evaluate this compound’s environmental impact and degradation pathways?
Methodological Answer:
- Environmental Fate Studies : Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions, as outlined in the INCHEMBIOL project .
- Metabolite Identification : Use LC-MS/MS to detect transformation products (e.g., chlorophenol derivatives) in soil and water matrices, referencing methodologies for acetamide herbicides .
- Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna and chronic effects in zebrafish embryos, aligning with OECD guidelines for ecological risk assessment .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as recommended for acetamide derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., chlorophenols) .
- Emergency Procedures : In case of accidental ingestion, administer activated charcoal and seek immediate medical consultation, following standardized toxicology protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
